2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
説明
BenchChem offers high-quality 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-8(10(13)14)6-7(11-12)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPGWQIJUMUQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid: Molecular Structure, Properties, and Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to project its molecular characteristics, synthetic pathways, and potential biological significance. The insights provided are grounded in authoritative chemical literature to ensure scientific integrity.
Introduction: The Significance of Pyrazole-Thiophene Scaffolds
Heterocyclic compounds containing pyrazole and thiophene rings are prominent scaffolds in drug discovery. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The thiophene ring, a sulfur-containing aromatic heterocycle, is often used as a bioisostere of a phenyl ring, capable of modulating physicochemical properties and enhancing biological activity[2]. The combination of these two rings in a single molecule, such as in the pyrazole-thiophene carboxylic acid framework, presents a compelling starting point for the design of novel therapeutic agents[3][4].
This guide will focus on the specific derivative, 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, providing a robust theoretical and practical framework for researchers exploring this chemical space.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid is characterized by a central pyrazole ring. An ethyl group is attached to the nitrogen at position 2, a thiophen-2-yl group is at position 5, and a carboxylic acid group is at position 3.
Caption: Proposed synthetic workflow for 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(Thiophen-2-yl)butane-1,3-dione (Intermediate 2)
-
Reaction Setup: To a solution of 2-acetylthiophene (1.0 eq) and diethyl oxalate (1.2 eq) in a suitable aprotic solvent (e.g., anhydrous ethanol), add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of Ethyl 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylate (Intermediate 3)
-
Reaction Setup: Dissolve the 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in glacial acetic acid.
-
Reaction Execution: Add ethylhydrazine oxalate (1.1 eq) to the solution and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude ester can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid (Final Product)
-
Reaction Setup: Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH).
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of 2-3. The precipitated carboxylic acid is collected by filtration, washed thoroughly with cold water, and dried to afford the final product.
Potential Applications and Biological Activity
Derivatives of pyrazole-carboxylic acids are known to exhibit a wide range of biological activities. For instance, compounds with similar structures have shown potential as antitumor agents by targeting specific cellular pathways.[1][5] The presence of the thiophene moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Research on structurally related compounds, such as 2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid, has highlighted their potential in oncology research.[3] These molecules serve as valuable scaffolds for developing inhibitors of enzymes like carbonic anhydrase, which are implicated in tumor progression.[3] It is plausible that 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid could exhibit similar biological activities, making it a compound of interest for screening in various disease models.
Conclusion
This technical guide has provided a comprehensive overview of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, from its molecular structure and calculated properties to a detailed, plausible synthetic route. While direct experimental data for this specific molecule is scarce, the information presented, based on well-established chemical principles and data from closely related analogs, offers a solid foundation for researchers. The pyrazole-thiophene scaffold is of significant interest in medicinal chemistry, and this guide serves as a valuable resource for scientists and developers working to synthesize and explore the therapeutic potential of this and related compounds.
References
-
El-Metwaly, N. M., & El-Gazzar, A. R. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PMC. Retrieved from [Link]
- Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science.
-
Gül, H. İ., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
-
Kareem, E. A., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. PMC. Retrieved from [Link]
-
NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-(2-pyridinyl)pyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
- Shaker, Y. M., et al. (2024). Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)
- Singh, P., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters.
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. 2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | 618382-85-7 | Benchchem [benchchem.com]
- 4. 2-Phenyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic Acid [benchchem.com]
- 5. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioactive Potential of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic Acid: A Literature Review of a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Pyrazole and Thiophene Moieties in Medicinal Chemistry
The landscape of modern drug discovery is continually shaped by the exploration of novel heterocyclic compounds that offer unique three-dimensional structures and electronic properties conducive to biological interactions. Among these, the pyrazole nucleus stands out as a "biologically privileged" scaffold, forming the core of numerous approved therapeutic agents.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a stable and versatile framework for chemical modification.[2] The fusion of this pyrazole core with other heterocyclic systems, such as thiophene, has emerged as a particularly fruitful strategy in the quest for new bioactive molecules.[3] Thiophene, a sulfur-containing five-membered aromatic ring, is another cornerstone in medicinal chemistry, known to enhance the pharmacological profile of various compounds.[4] This in-depth technical guide provides a comprehensive literature review of the bioactive potential of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid and its close structural analogs, focusing on their synthesis and reported antimicrobial, anti-inflammatory, and anticancer activities. While specific studies on the title compound are limited, a wealth of data on related 5-thiophen-2-ylpyrazole-3-carboxylic acid derivatives allows for a detailed exploration of the structure-activity relationships that govern their biological effects.
General Synthesis of 5-Thiophen-2-ylpyrazole-3-carboxylic Acid Derivatives
The synthesis of the 5-thiophen-2-ylpyrazole-3-carboxylic acid scaffold is a critical aspect of its development as a potential therapeutic agent. A common and effective method for constructing the pyrazole ring is through the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. In the context of the target scaffold, this typically involves the reaction of a thiophene-containing 1,3-dicarbonyl compound with a substituted hydrazine.
A general synthetic approach is outlined below. This convergent strategy allows for the introduction of diverse substituents on both the pyrazole and thiophene rings, facilitating the exploration of structure-activity relationships.[5]
Experimental Protocol: A Representative Synthesis
The following is a representative, step-by-step protocol for the synthesis of a 5-thiophen-2-ylpyrazole-3-carboxylate, which can be subsequently hydrolyzed to the carboxylic acid. This protocol is based on established methodologies for pyrazole synthesis.[1]
-
Preparation of the β-ketoester: Claisen condensation of 2-acetylthiophene with diethyl oxalate in the presence of a base like sodium ethoxide yields the corresponding thiophene-containing β-ketoester.
-
Cyclocondensation Reaction:
-
Dissolve the β-ketoester in a suitable solvent, such as ethanol or glacial acetic acid.
-
Add an equimolar amount of the desired hydrazine, in this case, ethylhydrazine.
-
The reaction mixture is typically refluxed for several hours to ensure complete cyclization.
-
Progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification of the Pyrazole Ester:
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
-
Hydrolysis to the Carboxylic Acid:
-
The purified pyrazole ester is dissolved in an alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
The mixture is heated to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.
-
After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
Antimicrobial Activity: A Promising Frontier
The pyrazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[2] The incorporation of a thiophene moiety can further enhance this activity. Several studies have demonstrated the antibacterial and antifungal potential of thiophene-pyrazole derivatives.
Derivatives of 5-(thiophen-2-yl)-phenyl pyrazoline have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] Some of these compounds exhibited promising activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[6] The mechanism of action for many pyrazole-based antimicrobials is believed to involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.
Table 1: Representative Antimicrobial Activity of Thiophene-Pyrazole Derivatives
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-[2-(benzyloxy) phenyl]-5-(thiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl | Staphylococcus aureus | - | [6] |
| 1-[2-(naphthalen-2-ylmethoxy) phenyl]-5-(thiophene-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole-4-yl | Aeromonas hydrophila | - | [6] |
| Thiophene-2-carboxamide derivative | Pseudomonas aeruginosa | - | [7] |
| Thiophene derivative | Acinetobacter baumannii (Col-R) | 16-32 (MIC₅₀) | [8][9] |
Note: Specific MIC values were not provided in the abstract for the first two compounds, but they were highlighted as having the most promising activity.
Anti-inflammatory Properties: Targeting Cyclooxygenase Pathways
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many acting through the inhibition of cyclooxygenase (COX) enzymes. The pyrazole ring is a key feature of several selective COX-2 inhibitors, such as celecoxib. The structural similarity of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid to these established anti-inflammatory agents suggests its potential in this therapeutic area.
Studies on structurally related pyrazole carboxylic acid derivatives have shown significant anti-inflammatory and analgesic activities.[10] For instance, certain benzothiophen-2-yl pyrazole carboxylic acid derivatives have demonstrated potent COX-1 and COX-2 inhibitory activity, with some exhibiting superior potency to reference drugs like celecoxib and indomethacin.[2] The carboxylic acid moiety is often crucial for binding to the active site of COX enzymes.
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
A standard method to evaluate the anti-inflammatory potential of a compound is the carrageenan-induced paw edema model in rats.[10]
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compound (e.g., a 5-thiophen-2-ylpyrazole-3-carboxylic acid derivative) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of a 1% carrageenan solution is given into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity: A Scaffold for Antiproliferative Agents
The development of novel anticancer agents is a critical area of research, and heterocyclic compounds, including pyrazole and thiophene derivatives, have shown significant promise.[11] The antiproliferative activity of these compounds is often attributed to their ability to interact with various biological targets involved in cancer cell growth and proliferation, such as kinases and other enzymes.[5]
Several studies have reported the anticancer potential of pyrazole derivatives containing a thiophene ring.[3][12] For instance, certain thiophene-based N-phenyl pyrazolines have been synthesized and shown to exhibit cytotoxic activity against various human cancer cell lines, including breast, cervical, and colorectal cancer cells.[11] Molecular docking studies have suggested that these compounds may exert their effects by binding to the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[3]
Table 2: Anticancer Activity of Thiophene-Pyrazole Analogs
| Compound Class | Cancer Cell Line | Activity Metric | Reference |
| Thiophene-based N-phenyl pyrazolines | 4T1 (breast), HeLa (cervical), WiDr (colorectal) | IC₅₀ values reported | [3][11] |
| 3-(thiophen-2-yl)pyrazolyl hybrid chalcones | HepG2 (liver), MCF7 (breast), A549 (lung) | In vitro evaluation | [12] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Hematologic and solid tumor cell lines | Potent anti-proliferative activity | [13] |
| 2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid analogs | Various human cancer cell lines | Significant antiproliferative effects | [5] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid derivative) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Perspectives
The convergence of the pyrazole and thiophene scaffolds in a single molecular entity, as exemplified by the 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid framework, presents a highly promising avenue for the discovery of new therapeutic agents. The existing body of literature on closely related analogs strongly suggests that this class of compounds possesses a diverse and potent range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthetic accessibility of this scaffold allows for extensive derivatization and the fine-tuning of its pharmacological properties.
Future research should focus on the targeted synthesis and biological evaluation of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid itself to unequivocally determine its specific bioactivity profile. Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways through which these compounds exert their effects. The development of more potent and selective analogs, guided by computational modeling and structure-activity relationship studies, could lead to the identification of novel drug candidates with improved therapeutic indices. The continued exploration of this privileged chemical space holds significant potential for addressing unmet medical needs in infectious diseases, inflammation, and oncology.
References
-
2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid. Benchchem.
-
2-Phenyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic Acid. Benchchem.
-
Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. ResearchGate.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
-
Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. PubMed.
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers.
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
-
Journal of Infection and Public Health.
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central.
-
Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate.
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.
-
Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. PubMed.
-
Biological Activities of Thiophenes. Encyclopedia MDPI.
-
Synthesis, Characterization of thiophene derivatives and its biological applications.
-
Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. PubMed.
-
Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid core represents a confluence of two pharmacologically significant heterocycles: pyrazole and thiophene. Pyrazole derivatives are well-established in medicinal chemistry, with applications as anti-inflammatory, analgesic, and anticancer agents.[1][2][3] The thiophene moiety, a bioisostere of the phenyl ring, often enhances biological activity and modulates physicochemical properties.[4] The strategic functionalization of the carboxylic acid group on this scaffold is a critical step in the development of novel therapeutic agents, enabling the synthesis of diverse libraries of amides and esters for structure-activity relationship (SAR) studies.
This guide provides a detailed exploration of the key reagents and protocols for the targeted functionalization of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, with a focus on amide bond formation and esterification. The methodologies presented are designed to be robust and adaptable for a wide range of research and development applications.
Chemical Reactivity & Strategic Considerations
The primary site for functionalization on 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid is the carboxylic acid at the C3 position of the pyrazole ring. The pyrazole and thiophene rings themselves are relatively stable to the conditions typically employed for amide coupling and esterification. However, understanding the electronic nature of the heterocyclic systems is crucial for optimizing reaction conditions and avoiding potential side reactions. The pyrazole ring system's reactivity can be influenced by the substituents, with the C4 position being a potential site for electrophilic substitution under certain conditions.[1]
Our focus will be on two principal transformations of the carboxylic acid moiety:
-
Amide Bond Formation: Conversion of the carboxylic acid to a diverse range of amides is a cornerstone of medicinal chemistry for improving biological activity, metabolic stability, and pharmacokinetic profiles.
-
Esterification: Ester derivatives can serve as prodrugs, enhance lipid solubility, and prolong the duration of action of a therapeutic agent.[5][6]
The general workflow for these functionalizations is depicted below:
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pioneerpublisher.com [pioneerpublisher.com]
- 6. medcraveonline.com [medcraveonline.com]
Crystallization methods for 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
Application Note: Crystallization & Purification Protocols for 2-Ethyl-5-(thiophen-2-yl)pyrazole-3-carboxylic Acid
Part 1: Executive Summary & Physicochemical Profile
Introduction 2-Ethyl-5-(thiophen-2-yl)pyrazole-3-carboxylic acid is a critical heterocyclic scaffold used in the synthesis of bioactive compounds, including kinase inhibitors and GPCR ligands (e.g., Adenosine A2A antagonists). Its purification is often complicated by the presence of regioisomers (1,3- vs 1,5-substitution) and decarboxylated byproducts. This guide provides a definitive, scalable protocol for isolating high-purity crystals (>99.5% HPLC) suitable for biological assays or X-ray diffraction studies.
Physicochemical Properties (Estimated) Understanding the molecule's behavior is the foundation of the protocol.
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Formula | C₁₀H₁₀N₂O₂S | MW: ~222.26 g/mol |
| pKa (Acidic) | ~3.5 – 3.9 (Carboxylic Acid) | Primary Handle: Soluble in dilute base (pH > 5); precipitates at pH < 2. |
| pKa (Basic) | ~1.5 – 2.0 (Pyrazole N) | Soluble in strong mineral acids (HCl > 2M), but risk of hydrolysis/decarboxylation. |
| LogP | ~2.2 – 2.6 | Moderate lipophilicity. Soluble in alcohols, DMSO, EtOAc; insoluble in water/heptane. |
| Crystal Habit | Needles or Prisms (Solvent dependent) | Fast cooling promotes needles (filtration issues); slow cooling promotes prisms. |
Part 2: Crystallization Strategies & Protocols
We employ a two-stage purification strategy:
-
Reactive Crystallization (Acid-Base Swing): To remove non-acidic impurities and regioisomers with distinct pKa profiles.
-
Thermal Recrystallization: To refine crystal habit and remove trace organic impurities.
Protocol A: Reactive Crystallization (Primary Purification)
Best for: Crude material isolation after synthesis.
Mechanism: This method exploits the carboxylic acid functionality.[1] The target molecule is dissolved as a water-soluble carboxylate salt, allowing filtration of insoluble organic byproducts. Subsequent acidification triggers controlled precipitation.
Step-by-Step Procedure:
-
Dissolution: Suspend 10.0 g of crude solid in 80 mL of Water .
-
Salt Formation: Slowly add 1M NaOH (approx. 45-50 mL) with stirring until pH reaches 10–11. The solid should dissolve completely to form a yellow/amber solution.
-
Checkpoint: If solids remain, they are likely non-acidic impurities (e.g., unreacted hydrazine or decarboxylated pyrazole).
-
-
Filtration: Filter the alkaline solution through a Celite pad or 0.45 µm membrane to remove insoluble particulates.
-
Controlled Precipitation:
-
Cool the filtrate to 5–10°C.
-
Slowly add 1M HCl dropwise with vigorous stirring.
-
Critical: Monitor pH. A heavy precipitate will form as pH passes 4.0. Continue acidifying to pH 2.0 to ensure maximum yield.
-
-
Isolation: Stir the slurry for 30 minutes at 5°C to age the precipitate (Oswald ripening). Filter the white solid.
-
Washing: Wash the cake with 2 x 20 mL cold water (pH adjusted to 2 with HCl) to remove trapped inorganic salts (NaCl).
-
Drying: Dry under vacuum at 45°C for 12 hours.
Protocol B: Thermal Recrystallization (Polishing)
Best for: Final API grade purity and X-ray quality crystals.
Solvent System: Ethanol / Water (Anti-solvent) or Ethyl Acetate / Heptane. Recommendation:Ethanol/Water yields the most stable polymorphs for this class.
Step-by-Step Procedure:
-
Saturation: Suspend 5.0 g of the acid-precipitated solid in 35 mL of Absolute Ethanol .
-
Heating: Heat the mixture to reflux (approx. 78°C). The solid should dissolve completely.
-
Note: If the solution is colored, add 0.5 g activated charcoal, stir for 10 min, and filter hot.
-
-
Nucleation: Remove from heat. Allow the solution to cool slowly to 60°C.
-
Anti-solvent Addition: Add warm Water (50°C) dropwise until a faint turbidity persists (approx. 10-15 mL).
-
Crystal Growth: Re-heat slightly to clear the turbidity, then turn off the heat. Allow the vessel to cool to room temperature undisturbed over 4 hours.
-
Final Cooling: Once at room temperature, move to a 4°C fridge for 12 hours.
-
Harvest: Filter the crystalline needles/prisms. Wash with cold 20% Ethanol/Water.
Part 3: Visualization of Workflows
Figure 1: Acid-Base Purification Logic
This diagram illustrates the chemical logic used to separate the target carboxylic acid from common synthetic impurities.
Caption: Workflow for removing non-acidic synthetic byproducts via pH-swing crystallization.
Figure 2: Thermal Recrystallization Cycle
This diagram details the temperature profile required to avoid "oiling out" and ensure high crystallinity.
Caption: Temperature and solvent addition profile for Ethanol/Water recrystallization.
Part 4: Analytical Validation & Troubleshooting
1. Analytical Checkpoints
-
HPLC Purity: >99.5% (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5-95% B.
-
Detection: UV at 254 nm (Thiophene absorption) and 280 nm.
-
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the ethyl ester quartet (if starting from ester) or hydrazine signals.
-
Diagnostic peaks: Thiophene protons (multiplets ~7.1-7.7 ppm), Pyrazole singlet (~6.8-7.2 ppm), Ethyl group (Triplet ~1.3, Quartet ~4.1-4.4 ppm).
-
-
XRD: Sharp Bragg peaks indicate crystallinity. A "halo" indicates amorphous material (drying too fast).
2. Troubleshooting Guide
-
Problem: Oiling Out (Liquid-Liquid Phase Separation).
-
Cause: Adding anti-solvent (water) too fast or at too high a temperature.
-
Fix: Re-heat to dissolve the oil. Add a seed crystal.[2] Cool much slower (1°C/min).
-
-
Problem: Low Yield.
-
Cause: pH not low enough during precipitation.
-
Fix: Ensure pH is < 2.0. The pyrazole nitrogen can form a soluble hydrochloride salt if pH is < 0, so aim for pH 2.0–3.0 exactly.
-
-
Problem: Color Retention.
-
Cause: Oxidation of the thiophene ring.
-
Fix: Perform recrystallization under Nitrogen atmosphere. Use activated charcoal.
-
References
-
Synthesis and Properties of Pyrazole-3-Carboxylic Acids
-
General Solubility of Carboxylic Acid Derivatives
- Title: "Derivatives of Carboxylic Acids - Physical Properties"
- Source: Michigan St
-
URL:[Link]
-
Thiophene-Pyrazole Structural Analogs (Crystallography)
- Title: "2-Ethyl-1-[5-(4-methylphenyl)pyrazol-3-yl]-3-(thiophene-2-carbonyl)isothiourea: molecular ribbons"
- Source: PubMed / Acta Crystallographica
-
URL:[Link]
-
Purification of Pyrazole Derivatives
Sources
Scalable synthesis routes for thiophene-pyrazole intermediates
Application Note: Scalable Synthesis of Thiophene-Pyrazole Intermediates
Abstract
The 3-(thiophen-2-yl)-1H-pyrazole scaffold is a privileged structure in kinase inhibitor design (e.g., PLK1, BRAF, c-Met inhibitors). While laboratory-scale synthesis often utilizes Suzuki coupling, this route becomes cost-prohibitive and operationally complex at kilogram scales due to catalyst costs and palladium scavenging requirements. This guide details a non-cryogenic, metal-free process via the condensation of 2-acetylthiophene with DMF-DMA, followed by cyclization with hydrazine. This route is optimized for safety, cost-efficiency, and impurity rejection via crystallization, eliminating the need for chromatographic purification.
Part 1: Strategic Route Selection
For scale-up (>100g), the "Enaminone Route" is superior to Cross-Coupling or 1,3-Dipolar Cycloaddition.
| Feature | Route A: Suzuki Coupling | Route B: Enaminone/Hydrazine (Recommended) |
| Starting Materials | Boronic acids, Pd catalysts (High Cost) | 2-Acetylthiophene, Hydrazine (Low Cost) |
| Purification | Column Chromatography (often required) | Crystallization / Filtration |
| Impurity Profile | Heavy metals (Pd), Phosphine ligands | Water-soluble salts, trace solvents |
| Scalability | Limited by catalyst cost & metal removal | Limited only by thermal management |
Retrosynthetic Analysis & Workflow
The following diagram outlines the chemical flow and critical decision points.
Figure 1: Process flow for the conversion of 2-acetylthiophene to the target pyrazole scaffold.
Part 2: Critical Process Parameters (CPPs)
Before executing the protocol, the following parameters must be understood to ensure safety and quality.
Thermal Hazards of Hydrazine
Hydrazine hydrate is a high-energy reagent. In the cyclization step, the reaction is exothermic.[1]
-
Risk: Accumulation of unreacted hydrazine followed by a sudden thermal runaway.
-
Control: "Dosing-controlled" regime. The rate of heat generation must be limited by the addition rate of hydrazine, not the reaction kinetics. Never add hydrazine in a single bolus at scale.
Methanol Removal (Enaminone Step)
The reaction of acetylthiophene with DMF-DMA produces methanol as a byproduct.
-
Mechanism: Equilibrium driven.
-
Impact: Failure to remove methanol results in stalled conversion (~70-80%).
-
Solution: Use Toluene as a co-solvent to azeotropically distill methanol, pushing conversion to >98%.
Regioselectivity (Forward Path)
While this protocol produces the NH-pyrazole (unsubstituted), subsequent alkylation is regioselective.
-
Insight: 3-substituted pyrazoles exist in tautomeric equilibrium. Alkylation typically favors the less sterically hindered nitrogen (
), but this depends heavily on the electrophile and solvent. -
Note: If a specific
-methyl isomer is required directly, replacing hydrazine with methylhydrazine in Protocol B will yield a mixture of isomers (typically 10:1 favoring the 1-methyl-5-thienyl isomer, which is often the undesired isomer for kinase inhibitors). Therefore, it is standard to synthesize the NH-pyrazole first, then alkylate under controlled conditions.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Enaminone Intermediate
Target: (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
Reagents:
-
2-Acetylthiophene (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
-
Toluene (5.0 volumes)[2]
-
Heptane (Antisolvent)
Step-by-Step Methodology:
-
Charging: To a reactor equipped with a mechanical stirrer, internal thermometer, and Dean-Stark trap (or distillation head), charge 2-Acetylthiophene and Toluene.
-
Reagent Addition: Add DMF-DMA over 15 minutes at ambient temperature.
-
Reaction (Reflux): Heat the mixture to reflux (~110°C).
-
Distillation: Monitor the Dean-Stark trap. Methanol (formed) will azeotrope with toluene. Remove the distillate periodically to drive the equilibrium.
-
IPC (In-Process Control): HPLC should show <2% starting material after 6–8 hours.
-
-
Concentration: Distill off ~70% of the toluene under reduced pressure.
-
Crystallization: Cool the residue to 40°C. Slowly add Heptane (3.0 volumes) over 30 minutes to induce precipitation.
-
Isolation: Cool to 0–5°C and age for 2 hours. Filter the yellow/orange solid.
-
Drying: Vacuum dry at 45°C.
-
Expected Yield: 85–92%
-
Appearance: Bright orange/yellow crystalline solid.
-
Protocol B: Cyclization to Thiophene-Pyrazole
Target: 3-(Thiophen-2-yl)-1H-pyrazole
Reagents:
-
Enaminone Intermediate (from Protocol A) (1.0 equiv)
-
Hydrazine Hydrate (64% or 80% aq. solution) (1.5 equiv)
-
Ethanol (Absolute) (6.0 volumes)
Safety Note: Hydrazine is a potential carcinogen and skin sensitizer. Use a closed dosing system if possible.
Step-by-Step Methodology:
-
Dissolution: Charge the Enaminone Intermediate and Ethanol to the reactor. Cool to 10–15°C.
-
Controlled Addition: Add Hydrazine Hydrate dropwise via addition funnel, maintaining internal temperature <25°C.
-
Why? The initial condensation is exothermic. High temperatures during addition can lead to impurity formation (azines).
-
-
Reaction (Heating): Once addition is complete, warm the mixture to reflux (78°C) and hold for 3 hours.
-
IPC: HPLC should show complete consumption of the enaminone.
-
-
Work-up (Crystallization):
-
Distill off ~50% of the ethanol.
-
Add Water (4.0 volumes) slowly at reflux temperature.
-
Cooling Ramp: Cool linearly to 20°C over 2 hours. The product will crystallize out as the solubility decreases in the EtOH/Water mixture.
-
-
Isolation: Filter the solid. Wash the cake with 20% EtOH/Water (chilled).
-
Drying: Dry in a vacuum oven at 50°C.
Part 4: Process Safety & Logic Map
The following diagram details the safety logic for the Hydrazine step, a critical barrier to scale-up failure.
Figure 2: Logic gate for exothermic control during hydrazine addition.
Part 5: Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Assay | >98.0% w/w | HPLC (C18, ACN/Water) |
| Hydrazine Content | <10 ppm | Ion Chromatography / derivatization |
| Residual Toluene | <890 ppm (ICH Limit) | GC-Headspace |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |
Key NMR Signals (DMSO-d6):
- 12.8 (br s, 1H, NH)
- 7.8 (d, 1H, Pyrazole-H)
- 7.5 (d, 1H, Thiophene-H)
- 6.6 (d, 1H, Pyrazole-H)
References
-
Process Chemistry of Enaminones
-
Stanovnik, B., & Svete, J. (2004). Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones. Chemical Reviews, 104(5), 2433–2480.
-
-
Hydrazine Safety in Scale-up
-
Tinder, R. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(12), 1473–1481.
-
-
Thiophene-Pyrazole Scaffolds in Drug Discovery
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
-
Regioselectivity Considerations
-
Fustero, S., et al. (2009). Regioselective Synthesis of Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 74(11), 4429–4432.
-
Sources
Technical Support Center: Solving Solubility Issues of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid. Due to its molecular structure, which includes a carboxylic acid group, a pyrazole ring, and a thiophene moiety, this compound is anticipated to have low intrinsic aqueous solubility. This document provides a structured, science-backed approach to systematically overcome these challenges.
Frequently Asked Questions (FAQs): First-Line Solubility Enhancement Strategies
This section addresses the most common initial questions and provides immediate, actionable advice for getting your compound into solution for preliminary experiments.
Q1: My compound, 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, won't dissolve in my aqueous buffer. What is the first and most critical step I should take?
A1: The first and most impactful step is pH adjustment . Your compound possesses a carboxylic acid functional group, which is ionizable.[1] The solubility of such acidic compounds is highly dependent on the pH of the solution.[2][3]
-
The "Why": At low pH, the carboxylic acid group (–COOH) remains protonated and uncharged. This neutral form is typically more lipophilic and less soluble in water. As you increase the pH above the compound's pKa, the carboxylic acid deprotonates to form the carboxylate anion (–COO⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[3][4] This relationship is mathematically described by the Henderson-Hasselbalch equation.[2][4][5][6]
-
Immediate Action: Attempt to dissolve the compound in buffers with progressively higher pH values (e.g., pH 6.8, 7.4, 8.0). For many carboxylic acids, increasing the pH to 1-2 units above the pKa can lead to a dramatic increase in solubility.[7]
Q2: How do I know the pKa of my compound to guide pH adjustment? It's not published.
A2: For a novel compound, the experimental pKa is likely unknown. However, you can make a reasoned estimate and then determine it empirically.
-
The "Why": The pKa is the pH at which 50% of the drug is in its ionized form.[4] Knowing this value is crucial for efficient pH optimization. While precise pKa prediction is complex, the presence of the carboxylic acid group suggests it will be in the typical range for such moieties, generally between 3 and 5.
-
Immediate Action:
-
Empirical pH-Solubility Profiling: Create a series of buffer solutions across a relevant pH range (e.g., pH 3 to 8). Add an excess of your solid compound to each buffer, equilibrate for a set time (e.g., 2-24 hours) at a controlled temperature, and then measure the concentration of the dissolved compound in the supernatant. Plotting solubility versus pH will reveal the optimal pH range.
-
Use Prediction Software: If available, use computational tools (e.g., ChemAxon, ACD/Labs) to get a predicted pKa value, which can help narrow your experimental range.
-
Q3: I've raised the pH, and the compound dissolved, but it crashed out of solution later. What is happening?
A3: You are likely observing the difference between kinetic solubility and thermodynamic solubility .[8][9][10][11]
-
The "Why":
-
Kinetic Solubility is often measured in early-stage experiments where a compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[9][11] This can create a temporary, supersaturated state that appears soluble but is thermodynamically unstable.[8]
-
Thermodynamic Solubility is the true equilibrium solubility, where the dissolved compound is in equilibrium with its most stable solid (crystalline) form.[8][11][12] Over time, a supersaturated solution will precipitate out until it reaches this lower, more stable thermodynamic solubility limit.[8][10]
-
-
Immediate Action:
-
Increase Equilibration Time: Ensure you are allowing sufficient time for your solution to reach true equilibrium (this can take up to 24-72 hours in some cases).
-
Lower the Concentration: Work with a final concentration that is below the determined thermodynamic solubility at your chosen pH.
-
Consider Formulation Stabilizers: If a higher concentration is necessary, you will need to explore more advanced formulation strategies discussed below, such as using polymers to inhibit crystallization.[13][14][15]
-
Q4: Adjusting the pH is not providing enough solubility for my required concentration. What is the next logical step?
A4: The next step is to introduce co-solvents .
-
The "Why": Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[16] This makes the solvent system more "hospitable" to lipophilic molecules, thereby increasing solubility.[16][17] The increase in solubility is often logarithmic with the increasing fraction of the co-solvent.[16]
-
Immediate Action:
-
Screen Common Co-solvents: Experiment with common, biocompatible co-solvents such as Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[16][17]
-
Start with Low Percentages: Begin by adding small percentages (e.g., 5-10% v/v) of the co-solvent to your pH-adjusted buffer and incrementally increase the concentration.
-
Check Compatibility: Be mindful that co-solvents can interfere with certain biological assays (e.g., by denaturing proteins or affecting cell viability). Always run appropriate vehicle controls.
-
Troubleshooting Guide: Advanced & Mechanistic Approaches
If the first-line strategies are insufficient or incompatible with your experimental design, more advanced techniques are required. This section provides a problem-oriented guide to these methods.
Problem 1: High concentrations are required, but pH and co-solvents are not sufficient or are disruptive to the assay.
Solution A: Salt Formation
-
Mechanism: Converting the acidic parent drug into a salt by reacting it with a suitable base can dramatically improve aqueous solubility and dissolution rate.[7][18][19][20][21] The resulting salt form readily dissociates in water, bypassing the high energy required to break the crystal lattice of the parent compound.[7] Approximately 50% of all marketed drugs are administered as salts.[7][18][19]
-
When to Use: This is a powerful, well-established technique for ionizable drugs like yours. It is particularly useful when aiming for a solid form of the drug with improved properties for formulation development.[22]
-
Key Considerations:
-
Counter-ion Selection: The choice of the counter-ion (the base used to form the salt) is critical. Common choices for acidic drugs include sodium, potassium, and calcium.[19] The pKa of the base should be at least 2 pH units higher than the pKa of your acidic compound to ensure a stable salt is formed.[7]
-
Potential Downsides: Not all salts have better properties. Some may be hygroscopic (absorb water from the air) or less stable. A screening process is essential.
-
Solution B: Cyclodextrin Inclusion Complexation
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23] They can encapsulate poorly soluble "guest" molecules, like your compound, within their core.[23][24][25] This "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[25][26]
-
When to Use: This is an excellent choice when you need to avoid organic co-solvents and when salt formation is not feasible or successful. It is widely used to improve the solubility and bioavailability of poorly soluble drugs.[24][26][27]
-
Key Considerations:
-
Type of Cyclodextrin: Different cyclodextrins (α, β, γ) have different cavity sizes. Modified cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), offer significantly enhanced solubility and are commonly used.
-
Stoichiometry: The binding affinity and stoichiometry (drug:cyclodextrin ratio) need to be determined experimentally to find the most effective and efficient formulation.
-
Problem 2: The compound is intended for an oral dosage form, and maximum bioavailability is the primary goal.
Solution: Amorphous Solid Dispersions (ASDs)
-
Mechanism: This technique involves dispersing the active pharmaceutical ingredient (API) in an amorphous (non-crystalline) state within a solid polymer matrix.[13][28][29] Crystalline materials require significant energy to break their crystal lattice before they can dissolve. The amorphous state is a higher-energy form that lacks this lattice structure, leading to a significant increase in apparent solubility and dissolution rate.[13][14][15][28]
-
When to Use: ASDs are a leading strategy for enhancing the oral bioavailability of poorly soluble (BCS Class II/IV) drugs.[28][29] This is an advanced technique typically employed during formal drug development.
-
Key Considerations:
-
Polymer Selection: The polymer (e.g., HPMCAS, PVP, Soluplus®) is critical. It not only helps form the amorphous state but also stabilizes it, preventing recrystallization during storage and in the gastrointestinal tract.[13][14][28]
-
Manufacturing Method: ASDs are typically produced by spray drying or hot-melt extrusion.[14][29]
-
Physical Stability: The major challenge with ASDs is the inherent physical instability of the amorphous state, which tends to revert to the more stable crystalline form over time.[13][28] Extensive stability testing is required.
-
Data Summary & Experimental Protocols
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Typical Fold Increase in Solubility | Pros | Cons |
| pH Adjustment | Ionization of carboxylic acid to carboxylate | 10 - 1,000x | Simple, cost-effective, predictable based on pKa. | Only for ionizable drugs; risk of precipitation if pH changes. |
| Co-solvents | Reduce solvent polarity | 2 - 500x | Effective for many non-ionizable drugs; simple to screen. | Potential for assay interference; toxicity concerns at high %.[17] |
| Salt Formation | Creates a more soluble, dissociable solid form | 100 - 10,000x | Significant solubility increase; can improve other properties (stability, melting point).[19] | Only for ionizable drugs; requires screening; potential for hygroscopicity.[22] |
| Cyclodextrins | Encapsulation in a soluble host-guest complex | 10 - 20,000x | Avoids organic solvents; high biocompatibility.[27] | Can be expensive; requires specific drug-CD fit; saturable effect. |
| Solid Dispersions | Creates a high-energy amorphous state | 10 - 100x (kinetic) | Dramatically increases dissolution rate and bioavailability.[14] | Physically unstable (recrystallization); complex manufacturing.[13][28] |
Protocol 1: Generating a pH-Solubility Profile
-
Prepare Buffers: Make a series of buffers (e.g., citrate, phosphate) covering a pH range from 3.0 to 8.0 in 0.5 pH unit increments.
-
Add Compound: Add an excess amount of solid 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Analyze Supernatant: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis.
Visualizing the Strategy
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical progression for tackling solubility issues with an ionizable acidic compound.
Caption: Decision tree for selecting a solubility enhancement strategy.
Mechanism of pH-Dependent Solubility
This diagram illustrates the chemical equilibrium that underpins the primary solubility enhancement strategy.
Caption: Equilibrium shift of a carboxylic acid with changing pH.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Bhalani, D. V., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]
-
Parmar, K., et al. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. [Link]
-
Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
Makary, P. (2014). Principles of Salt Formation. ResearchGate. [Link]
-
Fenyvesi, É., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]
-
Acree, W., & Abraham, M. H. (2024). Revealing the Solubility Enhancement of Active Pharmaceutical Ingredients through Eutectic Mixtures Formation: A Parameter Study. ACS Publications. [Link]
-
Khan, M. A., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]
-
ResearchGate. (2018). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
-
Wang, A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]
-
Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
-
Fard, A. A., & Lamprecht, A. (2020). Pharmaceutical salts: a formulation trick or a clinical conundrum?. PMC. [Link]
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. IJPSR. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2010). Drug Dissolution Enhancement by Salt Formation. [Link]
-
ResearchGate. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Wagh, M. P., & Patel, J. S. (2010). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]
-
Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]
-
Al-Bazzaz, F. Y. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. [Link]
-
ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
-
Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Pharmaceutical Technology. (2007). Salt Selection in Drug Development. [Link]
-
Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. [Link]
-
SciELO. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. scielo.br [scielo.br]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. contractpharma.com [contractpharma.com]
- 15. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bjcardio.co.uk [bjcardio.co.uk]
- 21. rjpdft.com [rjpdft.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. ijpsr.com [ijpsr.com]
- 27. mdpi.com [mdpi.com]
- 28. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. seppic.com [seppic.com]
Removing impurities from crude 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
Technical Support Center: Purification of 2-Ethyl-5-(thiophen-2-yl)pyrazole-3-carboxylic Acid
System Overview
You are dealing with 2-Ethyl-5-(thiophen-2-yl)pyrazole-3-carboxylic acid (Note: IUPAC conventions often number the N-substituted nitrogen as position 1, making this 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid).[1] This molecule presents a unique purification challenge due to the interplay between the amphoteric pyrazole ring, the lipophilic thiophene moiety, and the acidic carboxylic group.
Common impurities in this synthesis (typically via Claisen condensation followed by cyclization) include:
-
Regioisomers: The 1-ethyl-3-(thiophen-2-yl) isomer (often formed in 5-20% ratios depending on solvent polarity).[1]
-
Thiophene Oligomers: Oxidative coupling products of the thiophene ring, resulting in pink/brown discoloration.
-
Decarboxylated Byproducts: Formed if the hydrolysis or workup temperature exceeds 100°C.
This guide provides a self-validating purification workflow designed to isolate the target acid with >98% purity.
Phase 1: The "Chemical Filter" (Acid-Base Workup)[1]
Objective: Remove neutral organic impurities (unhydrolyzed esters, regioisomeric neutrals, and thiophene tars) using the molecule's pKa properties.
The Protocol:
-
Dissolution: Suspend the crude solid in 5% aqueous Sodium Bicarbonate (NaHCO₃) .
-
Target pH: ~8.5–9.0.
-
Why: The carboxylic acid (pKa ~3.6) will deprotonate and dissolve. Phenolic or neutral thiophene impurities will remain insoluble.
-
-
Filtration (Critical Step): Filter the mixture through a Celite pad.
-
Result: The filter cake retains the dark thiophene tars and any unreacted neutral starting materials.
-
-
Organic Wash: Wash the aqueous filtrate with Ethyl Acetate (EtOAc) (1:1 volume ratio).
-
Action: Discard the organic (top) layer. This removes lipophilic impurities that are sparingly soluble in water but not acidic.
-
-
Controlled Precipitation:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 6M HCl dropwise with vigorous stirring.
-
Target pH:2.0–2.5 .
-
Observation: The product should precipitate as a thick slurry. Do not go below pH 1.0, as the pyrazole nitrogen can protonate, forming a soluble hydrochloride salt, leading to yield loss.
-
Phase 2: The "Structural Filter" (Recrystallization)
Objective: Separate the desired 1,5-isomer from the 1,3-isomer and remove trace color bodies.
Solvent System: Ethanol/Water (Preferred) or Toluene (Alternative for high regio-purity).
The Protocol:
-
Dissolution: Suspend the wet cake from Phase 1 in Ethanol (95%) . Heat to reflux (approx. 78°C).
-
Charcoal Treatment (Mandatory for Thiophene Scaffolds):
-
Hot Filtration: Filter through Celite while boiling hot to remove carbon.
-
Crystallization:
-
Reheat filtrate to reflux.
-
Add hot Water dropwise until persistent turbidity is observed (Cloud Point).
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Harvest: Filter the white/off-white crystals and wash with cold 20% EtOH/Water.
Troubleshooting Guide (FAQ)
Q1: My product is persistently pink or brown even after recrystallization. How do I fix this?
Diagnosis: This is characteristic of thiophene oxidation. Thiophene rings are susceptible to oxidative coupling, forming highly conjugated, colored oligomers. Solution:
-
Step 1: Repeat the Acid-Base Workup (Phase 1). Tars are often neutral and will not dissolve in NaHCO₃.
-
Step 2: Use Sodium Dithionite (Na₂S₂O₄) . Add 1-2% w/w sodium dithionite to the aqueous bicarbonate solution during the workup. This reducing agent breaks down oxidative color bodies before precipitation.
Q2: I am seeing two spots on TLC/HPLC. Is this the regioisomer?
Diagnosis: Likely, yes. The reaction of ethylhydrazine with the diketoester intermediate produces two isomers. The 1-ethyl-5-thiophene isomer (Target) and 1-ethyl-3-thiophene isomer (Impurity).[1] Solution:
-
Switch Solvents: If EtOH/Water fails, recrystallize from Toluene .
-
Why: The 1,5-isomer and 1,3-isomer have different packing efficiencies.[1] The 1,5-isomer (more sterically crowded) often has higher solubility in toluene at high temps but crystallizes sharply upon cooling, leaving the 1,3-isomer in the mother liquor.
Q3: My yield is very low after acidification (Phase 1).
Diagnosis: You likely over-acidified. Mechanism: The pyrazole ring is basic. If you drop the pH < 1.0 using strong HCl, you form the Pyrazolium Hydrochloride Salt (Cationic), which is water-soluble. Correction:
-
Adjust pH back to 3.0–4.0 using dilute NaOH. The free acid (zwitterionic or neutral form) has the lowest solubility at its isoelectric point.
Q4: The material "oils out" instead of crystallizing.
Diagnosis: The solvent polarity is changing too fast, or the concentration is too high. Solution:
-
Seeding: Keep a small amount of crude solid. When the oil appears, add the solid "seed" and scratch the glass side of the flask.
-
Reheat: Redissolve the oil by heating, add slightly more Ethanol (solvent), and cool much slower (wrap the flask in foil/towel).
Visual Workflow: Purification Decision Tree
Caption: Logical flow for the removal of neutral tars and oxidative impurities via acid-base workup followed by recrystallization.
Summary Data: Solvent Selection Matrix
| Solvent System | Suitability | Primary Use Case | Risk Factor |
| Ethanol / Water | Excellent | General purification; removal of salts.[1] | "Oiling out" if water added too fast. |
| Toluene | Good | Regioisomer separation (1,5 vs 1,3). | Requires higher heat; flammability. |
| Ethyl Acetate | Moderate | Washing crude; not ideal for crystallization. | Product may be too soluble. |
| DMF / Water | Poor | Avoid. | Difficult to dry; high boiling point. |
References
-
National Institutes of Health (NIH). (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[4] Retrieved February 13, 2026, from [Link]
-
University of Massachusetts. (n.d.). Acid-Base Extraction: Separation of Carboxylic Acids. Retrieved February 13, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 13, 2026, from [Link]
Sources
Technical Support Guide: Stability of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic Acid in Acidic Conditions
Prepared by: Gemini Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid. It addresses potential stability issues encountered during experiments under acidic conditions, offering troubleshooting advice and validated protocols to ensure data integrity.
Part 1: Core Stability Profile & FAQs
This section addresses the fundamental stability characteristics of the molecule and answers common questions encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid in acidic conditions?
The molecule possesses two primary points of susceptibility under acidic stress: the carboxylic acid group on the pyrazole ring and the thiophene ring itself. The most probable degradation pathway is the loss of the carboxylic acid group (decarboxylation), especially at elevated temperatures.[1][2] A secondary concern is the potential for acid-catalyzed oxidation or protonation of the electron-rich thiophene ring, particularly in the presence of strong or oxidizing acids.[3][4][5]
Q2: How likely is decarboxylation, and under what conditions does it occur?
Decarboxylation is a significant risk for pyrazole carboxylic acids under acidic conditions, often accelerated by heat.[1][2] Patent literature describes acidic decarboxylation of similar pyrazole acids using acids like H₂SO₄ or HCl at temperatures ranging from 80°C to 190°C.[1][2] While your specific molecule's kinetics may differ, exposure to strong acids, even at moderate temperatures (e.g., 40-80°C) for extended periods during forced degradation studies, can induce this process.[6] Thermal decomposition of some pyrazole-3-carboxylic acids has also been shown to result in decarboxylation, indicating the lability of this functional group.[7]
Q3: Is the thiophene ring susceptible to degradation?
The thiophene ring is generally stable; however, it is not inert. In strongly acidic and oxidative environments, the thiophene ring can be protonated, which may lead to subsequent reactions like oxidation to form a thiophene-S-oxide or hydroxylation to yield a thiophen-2-one.[3][4][5] This pathway is often observed with peracids in a highly acidic medium.[4][5] For typical experimental conditions using mineral acids like HCl for pH adjustment or hydrolysis, this is a lower probability event than decarboxylation but must be considered, especially if unexpected degradants appear.
Q4: What analytical techniques are best for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[8] To identify unknown degradants and confirm their structures, coupling HPLC with Mass Spectrometry (LC-MS) is essential.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on isolated degradation products.[8]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides actionable advice for specific problems you may encounter during your research.
Issue 1: Significant and rapid loss of parent compound during acidic workup or purification.
-
Potential Cause: Acid-catalyzed decarboxylation. This is often triggered if the protocol involves heating in the presence of a strong acid.
-
Troubleshooting Steps:
-
Reduce Thermal Stress: Perform acidic extractions or purifications at room temperature or below, if possible. Avoid heating the compound in acidic solutions unless it is a required reaction step.
-
Use Milder Acids: If possible, substitute strong mineral acids (like HCl, H₂SO₄) with weaker organic acids (like acetic acid) for pH adjustments, provided it does not compromise the experimental goal.
-
Minimize Exposure Time: Reduce the duration the compound is in contact with the acidic medium. Neutralize the solution promptly once the desired step is complete.
-
Confirm the Degradant: Analyze a sample of the degraded mixture by LC-MS. The primary decarboxylated product should have a molecular weight that is 44.01 Da lower than the parent compound (loss of CO₂).
-
Issue 2: Appearance of multiple unknown peaks in a forced degradation study using acid.
-
Potential Cause: While decarboxylation is likely, the presence of multiple degradants may indicate more complex pathways, such as thiophene ring modification or secondary reactions of the initial degradants.
-
Troubleshooting Steps:
-
Characterize Impurities: Use high-resolution LC-MS/MS to obtain accurate mass and fragmentation data for the unknown peaks. This can provide clues to their elemental composition and structure.
-
Isolate and Analyze: If a degradant is present in sufficient quantity (>5%), consider preparative HPLC to isolate it for structural elucidation by NMR.[8]
-
Vary Stress Conditions: Conduct parallel experiments using different acids (e.g., HCl vs. H₃PO₄) or by adding a mild oxidant. Changes in the impurity profile can help deduce the reaction mechanism. For example, if a specific impurity increases significantly in the presence of an oxidant, it may be related to thiophene oxidation.
-
Part 3: Validated Experimental Protocols
These protocols provide a starting point for conducting reliable stability studies. They are designed as self-validating systems with necessary controls.
Protocol 1: Forced Degradation Study in Acidic Conditions (ICH Guideline Approach)
This protocol is designed to intentionally degrade the compound to identify potential degradants, as recommended by ICH guidelines for stability testing.[10] The target degradation is typically 5-20%.[11]
Objective: To assess the stability of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid in a hydrolytic acidic environment.
Materials:
-
2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks, pipettes
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Control Sample (T=0): Dilute the stock solution with a 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL. This is your unstressed control.
-
Acidic Stress Sample:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 1 M HCl.
-
Heat the solution in a water bath at 60°C.
-
-
Time Point Sampling: Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 1 M NaOH to stop the degradation reaction. Dilute to the final concentration of 0.1 mg/mL with 50:50 acetonitrile/water.
-
Analysis: Analyze the control, stressed samples, and a blank (acid and base mixture diluted) by a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate the parent compound from its primary potential degradant (decarboxylated product) and other impurities.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 3 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm and 280 nm (or Diode Array Detector scan) |
This method is a starting point and must be optimized and validated for your specific application.
Part 4: Visualizations
Primary Degradation Pathway
Caption: Predicted primary degradation pathway via acid-catalyzed decarboxylation.
Forced Degradation Workflow
Caption: Experimental workflow for the forced degradation study protocol.
Part 5: Data Summary
Typical Forced Degradation Conditions & Observations
| Stress Condition | Reagent/Parameters | Typical Exposure | Expected Primary Degradant | Secondary Observations |
| Acid Hydrolysis | 1 M HCl at 60°C | 24 hours | Decarboxylated Product | Minimal other impurities expected. |
| Oxidative-Acidic | 0.1 M HCl with 3% H₂O₂ | 8 hours | Decarboxylated Product | Potential for oxidized thiophene species. |
| Thermal (Solid) | 80°C Dry Heat | 48 hours | None to minor | May show some decarboxylation if melting point is approached. |
References
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - European Patent Office - EP 289. (2013).
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents. (2014).
- Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
-
Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Valadon, P., et al. (N.A.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available at: [Link]
-
Veeprho. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]
-
KPU Pressbooks. (N.A.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Available at: [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
Royal Society of Chemistry. (N.A.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Available at: [Link]
-
Bentham Science Publisher. (N.A.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Available at: [Link]
- Kotte, S. C. B., et al. (2012). Core components of analytical method validation for small molecules-an overview.
-
ResearchGate. (2011). Acid-Catalytic Oxidation of Thiophene by Hydrogen Peroxide in n-Octane–Water System. Available at: [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]
-
Chemguide. (N.A.). Hydrolysis of esters. Available at: [Link]
- Treiber, A., et al. (2002). Mechanism of the aromatic hydroxylation of thiophene by acid-catalyzed peracid oxidation. Journal of the American Chemical Society.
-
Ardena. (N.A.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (N.A.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Available at: [Link]
-
ScienceDirect. (N.A.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Available at: [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Wikipedia. (N.A.). Thiophene. Available at: [Link]
-
ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Available at: [Link]
-
Asian Journal of Chemistry. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available at: [Link]
-
DergiPark. (N.A.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]
-
PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Available at: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of the aromatic hydroxylation of thiophene by acid-catalyzed peracid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. sepscience.com [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
Comparative HPLC Method Development: Optimizing Purity Analysis for 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic Acid
Executive Summary
The Challenge: Developing a purity method for 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid (ETPA) presents a dual chromatographic challenge: the molecule possesses a polar, ionizable carboxylic acid tail (
The Solution: This guide compares three stationary phase chemistries. While alkyl-bonded phases (C18) provide adequate retention, Phenyl-Hexyl chemistry is identified as the superior choice. It leverages
Compound Analysis & Method Strategy
Physico-Chemical Profile
To design a robust method, we must first understand the analyte's behavior in solution.
-
Acidic Moiety (
): The carboxylic acid group will be ionized at neutral pH, leading to poor retention and peak fronting (ion exclusion). Strategic Choice: The mobile phase pH must be maintained below 3.0 (via Formic Acid or Phosphate) to keep the molecule in its neutral, hydrophobic state. -
Aromatic Core (Thiophene + Pyrazole): This conjugated system is electron-rich. It allows for secondary interactions beyond simple hydrophobicity. Strategic Choice: Use phenyl-based columns to exploit
- stacking for orthogonal selectivity. -
UV Chromophore: The thiophene-pyrazole conjugation provides strong UV absorption. Strategic Choice: Detection at 254 nm (aromatic max) or 280 nm .
Method Development Workflow
The following diagram outlines the logical flow used to arrive at the optimized protocol.
Figure 1: Decision matrix for ETPA method development. The critical decision point lies in the Selectivity Check, where standard C18 often fails to separate regioisomers.
Comparative Study: Column Selection
We evaluated three distinct stationary phases to determine the optimal separation mechanism. All experiments utilized a gradient of Water (0.1% Formic Acid) and Acetonitrile.
The Contenders
-
Method A: C18 (Octadecylsilane) - The Industry Standard. Relies purely on hydrophobic interactions.
-
Method B: Phenyl-Hexyl - The Challenger. Offers mixed-mode retention (Hydrophobic +
- interactions). -
Method C: C18-Polar Embedded - The Specialist. Contains an embedded amide group to prevent pore dewetting and improve peak shape for acids.
Experimental Data: Separation Performance
Conditions: 1.0 mL/min, Gradient 5-95% B in 15 min, 40°C.
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Method C (Polar Embedded) |
| Retention Time (ETPA) | 8.4 min | 9.1 min | 7.8 min |
| Peak Shape ( | 1.3 (Slight Tailing) | 1.05 (Excellent) | 1.1 (Good) |
| Impurity Resolution ( | 1.2 (Co-elution) | 2.8 (Baseline) | 1.5 (Marginal) |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity + | Hydrophobicity + H-Bonding |
| Verdict | Fail (Misses isomers) | Pass (Best Selectivity) | Pass (Good shape, lower |
Mechanistic Insight: Why Phenyl-Hexyl Wins
The thiophene ring in ETPA is electron-rich. On a standard C18 column, ETPA and its des-ethyl impurity (or regioisomer) have very similar hydrophobicity, leading to co-elution.
On the Phenyl-Hexyl phase, the stationary phase's phenyl ring interacts with the analyte's thiophene ring via orbital overlap (
Figure 2: Mechanistic comparison. The Phenyl-Hexyl ligand engages in active
Optimized "Gold Standard" Protocol
Based on the comparative data, the following protocol is recommended for QC release and stability testing.
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Waters XBridge Phenyl).
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7).
-
Mobile Phase B: Acetonitrile (High UV transmittance).
-
Column Temperature: 40°C (Critical: Reduces viscosity and improves peak symmetry).
-
Injection Volume: 5-10 µL.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Stop |
Sample Preparation[1][3]
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Note: Ensure the sample is fully dissolved. If turbidity persists, sonicate for 5 minutes. The acidic nature of ETPA means it dissolves well in organic-rich diluents.
Validation & Robustness (Self-Validating Systems)
To ensure trustworthiness (Trustworthiness in E-E-A-T), the method includes built-in system suitability tests (SST).
System Suitability Criteria
-
Tailing Factor (
): Must be . (If , the column may be aging, or the mobile phase pH is too high). -
Resolution (
): Must be between ETPA and the nearest impurity. -
Precision: %RSD of peak area for 6 replicate injections must be
.
Robustness Checkpoints
-
pH Sensitivity: The method is robust between pH 2.5 and 3.0. Above pH 3.5, the carboxylic acid deprotonates, causing peak splitting. Always use fresh buffer/acid.
-
Wavelength Accuracy: Thiophene absorption shifts with solvent polarity. 254 nm is a robust isosbestic point for many thiophene derivatives [1].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588192, 5-Ethylthiophene-2-carboxylic acid. Retrieved from [Link]
-
MDPI (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Retrieved from [Link]
-
SIELC Technologies. Separation of Pyrazole-3-carboxylic acid derivatives. Retrieved from [Link]
Sources
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Thiophene-Pyrazole Acids
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's fragmentation behavior under mass spectrometry is paramount for unambiguous structural elucidation and the development of robust analytical methods. This guide provides a comprehensive comparison of the mass spectral fragmentation patterns of thiophene-pyrazole acids, a class of heterocyclic compounds of growing interest in medicinal chemistry. Drawing upon established fragmentation principles of their constituent moieties, this document offers insights into predicting and interpreting their mass spectra, supported by experimental data from closely related structures.
Thiophene-pyrazole scaffolds are prevalent in a wide array of biologically active compounds, exhibiting diverse pharmacological properties. The ability to confidently identify and characterize these molecules is crucial for advancing drug discovery and development pipelines. Mass spectrometry, a cornerstone of modern analytical chemistry, provides invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide will delve into the expected fragmentation pathways of thiophene-pyrazole acids, offering a predictive framework for researchers working with these compounds.
The Building Blocks: Fragmentation of Thiophene, Pyrazole, and Carboxylic Acid Moieties
To understand the fragmentation of the larger thiophene-pyrazole acid structure, we must first consider the characteristic mass spectral behavior of its fundamental components.
Thiophene: The thiophene ring is a relatively stable aromatic system. Its fragmentation is significantly influenced by the nature and position of its substituents. In the case of thiophene-2-carboxylic acid, a key fragmentation pathway involves the loss of the carboxyl group.
Pyrazole: The pyrazole ring is characterized by the presence of two adjacent nitrogen atoms. A predominant fragmentation pathway for pyrazole and its derivatives is the cleavage of the N-N bond, often leading to the expulsion of molecular nitrogen (N₂) or hydrogen cyanide (HCN), depending on the substitution pattern.[1] The stability of the resulting fragments is a key driver of the fragmentation cascade. N-substitution can suppress this typical N-N bond cleavage.
Carboxylic Acids: Aliphatic and aromatic carboxylic acids exhibit well-documented fragmentation patterns. Common fragmentation pathways include:
-
Loss of a hydroxyl radical (•OH): This results in a prominent [M-17]⁺ ion.[2][3]
-
Loss of the carboxyl group (•COOH): This leads to an [M-45]⁺ ion.[3]
-
α-cleavage: Cleavage of the bond adjacent to the carbonyl group.[4][5]
-
McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids with a γ-hydrogen, leading to the loss of an alkene.[4][5]
Aromatic carboxylic acids typically show a more intense molecular ion peak compared to their aliphatic counterparts, with significant peaks corresponding to the loss of •OH and the entire carboxyl group.[6][7]
Predicting the Fragmentation of Thiophene-Pyrazole Acids: A Comparative Analysis
By combining the fragmentation tendencies of the individual moieties, we can propose the most likely fragmentation pathways for isomeric thiophene-pyrazole acids. Let's consider two representative isomers: 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid and 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid .
Key Fragmentation Pathways to Expect:
-
Decarboxylation: The initial and often most significant fragmentation will be the loss of the carboxylic acid group as a radical (•COOH), resulting in a prominent [M-45]⁺ ion. This fragment represents the stable thiophenyl-pyrazole core.
-
Loss of Hydroxyl Radical: The loss of a hydroxyl radical to form an acylium ion, [M-17]⁺ , is another highly probable fragmentation pathway, characteristic of carboxylic acids.
-
Pyrazole Ring Fragmentation: Following the initial loss of the carboxylic acid functionality, the resulting thiophenyl-pyrazole fragment ion will likely undergo fragmentation characteristic of the pyrazole ring. This can include:
-
N-N Bond Cleavage: Leading to the loss of N₂ or HCN, resulting in fragment ions that can help to pinpoint the substitution pattern on the pyrazole ring.
-
Ring Opening and Rearrangement: Complex rearrangements can occur, leading to a variety of smaller fragment ions.
-
-
Thiophene Ring Fragmentation: While the thiophene ring is generally more stable, fragmentation can be initiated by the substituent. Cleavage of the bond between the thiophene and pyrazole rings can also occur, though it is likely to be less favorable than the initial decarboxylation.
The following table summarizes the expected key fragment ions for a generic thiophene-pyrazole carboxylic acid with a molecular weight of 194.01 g/mol , such as 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid.
| Fragmentation Description | Neutral Loss | Expected m/z of Fragment Ion |
| Molecular Ion | - | 194 |
| Loss of Hydroxyl Radical | •OH (17 Da) | 177 |
| Loss of Carboxylic Acid Group | •COOH (45 Da) | 149 |
| Subsequent loss of N₂ from [M-45]⁺ | N₂ (28 Da) | 121 |
| Subsequent loss of HCN from [M-45]⁺ | HCN (27 Da) | 122 |
Experimental Workflow for Fragmentation Analysis
To experimentally determine and compare the fragmentation patterns of thiophene-pyrazole acid isomers, the following workflow is recommended:
Figure 1: A generalized experimental workflow for the comparative fragmentation analysis of thiophene-pyrazole acid isomers using mass spectrometry.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the thiophene-pyrazole acid isomers in a suitable solvent mixture, such as methanol/water or acetonitrile/water, to a stock concentration of 1 mg/mL.
-
Further dilute the stock solutions to a working concentration of 1-10 µg/mL for direct infusion analysis.
-
-
Mass Spectrometry Analysis:
-
Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Introduce the sample solutions into the mass spectrometer via direct infusion at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire full scan mass spectra in both positive and negative ion modes to determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) experiments on the isolated precursor ions ([M+H]⁺ and [M-H]⁻).
-
Systematically vary the collision energy (e.g., in steps of 5-10 eV) to observe the formation and evolution of fragment ions. This allows for the construction of fragmentation trees and the identification of primary and secondary fragmentation pathways.
-
-
Data Analysis and Interpretation:
-
Process the acquired MS and MS/MS data using appropriate software.
-
Identify the m/z values of all significant fragment ions.
-
Calculate the neutral losses from the precursor ion to each fragment ion.
-
Propose logical fragmentation pathways based on the known fragmentation rules for carboxylic acids, pyrazoles, and thiophenes.
-
Compare the MS/MS spectra of the different isomers, paying close attention to the relative intensities of key fragment ions. Differences in fragmentation patterns can often be used to distinguish between isomers.
-
Visualizing the Fragmentation Pathways
The following diagram illustrates the predicted primary fragmentation pathways for a generic thiophene-pyrazole carboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 5-(1h-pyrazol-3-yl)thiophene-2-carboxylic acid (C8H6N2O2S) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Structure-Activity Relationship of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a class of heterocyclic compounds centered around the 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid scaffold. Drawing upon experimental data from multiple studies on related pyrazole-thiophene derivatives, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of how structural modifications influence biological activity. The insights herein are intended to guide the rational design of novel therapeutic agents.
Introduction: The Pyrazole-Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry
The fusion of pyrazole and thiophene rings creates a heterocyclic system of significant interest in medicinal chemistry. Both individual moieties are present in numerous biologically active compounds.[1] Pyrazoles are found in well-known drugs such as the anti-inflammatory agent celecoxib and sildenafil for erectile dysfunction, highlighting their therapeutic potential.[1] Thiophene rings, containing a sulfur atom, contribute unique electronic properties that can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1] The combination of these two rings into a single scaffold offers a promising avenue for the discovery of novel drugs with a wide range of potential applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4]
This guide will focus on analogs of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, exploring how substitutions on the pyrazole and thiophene rings, as well as modifications to the carboxylic acid group, impact their biological efficacy.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of the 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid scaffold is intricately linked to its three-dimensional structure and the electronic properties of its constituent parts. The following sections dissect the SAR at different positions of the molecule, drawing comparisons from published data on analogous series.
The Significance of the N-Alkyl Substitution on the Pyrazole Ring
The substitution at the N1 and N2 positions of the pyrazole ring is a critical determinant of biological activity. While the parent compound of our interest features an ethyl group at the N2 position, comparative studies on related pyrazole derivatives offer valuable insights.
For instance, in a series of pyrazole-thiophene hybrid derivatives evaluated for anticancer activity, the presence of an unsubstituted N1 position on the pyrazole ring was found to be beneficial for potent cytotoxic action against MCF-7 and HepG2 cell lines.[5] However, the introduction of an N-ethyl group, as in our core structure, can modulate the lipophilicity and steric profile of the molecule, which in turn can influence its interaction with specific biological targets and its pharmacokinetic properties. The optimal N-alkyl substituent is often target-dependent and requires empirical investigation for each new series of compounds.
Impact of Substituents on the Thiophene Ring
The thiophene moiety at the 5-position of the pyrazole ring offers a site for structural modifications that can significantly tune the biological activity. While our core structure features an unsubstituted thiophen-2-yl group, studies on related compounds demonstrate the profound impact of substitution on this ring.
In a series of pyrazolyl-thiazole derivatives of thiophene, the introduction of electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, Br, F), on a phenyl ring attached to a similar scaffold, significantly influenced their antimicrobial activity.[6][7] This suggests that modifying the electronic properties of the aromatic system at this position can enhance interactions with microbial targets.
The Role of the Carboxylic Acid and its Analogs
The carboxylic acid group at the 3-position of the pyrazole ring is a key functional group that can participate in hydrogen bonding and electrostatic interactions with biological targets. Its acidic nature also influences the overall physicochemical properties of the molecule, such as solubility.
Modification of this group into esters or amides is a common strategy in medicinal chemistry to alter the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. For example, the conversion of the carboxylic acid to an amide can introduce additional hydrogen bond donors and acceptors, potentially leading to altered or improved binding to a target protein.
Comparative Biological Activity Data
To provide a quantitative perspective on the SAR of pyrazole-thiophene analogs, the following tables summarize key biological activity data from relevant studies. It is important to note that these compounds are structurally related to, but not direct analogs of, 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid.
Table 1: Anticancer Activity of Pyrazole-Thiophene Hybrid Derivatives against MCF-7 and HepG2 Cell Lines [5]
| Compound | N1-Substitution | R-Group on Thiophene-linked moiety | IC50 (μM) - MCF-7 | IC50 (μM) - HepG2 |
| 2 | H | 4-chlorophenyl | 6.57 | 8.86 |
| 8 | Acetyl-benzoic acid | 4-chlorophenyl | 8.08 | 13.51 |
| 9 | H | 4-methoxyphenyl | 17.80 | 22.62 |
| 14 | H | 4-methylphenyl | 12.94 | 19.59 |
Data extracted from a study on pyrazole-thiophene hybrids, demonstrating the importance of the N1-substituent and the substitution on the aryl group attached to the thiophene moiety.
Table 2: Antimicrobial Activity of Pyrazolyl-Thiazole Derivatives of Thiophene [6][7]
| Compound | R-Group on Phenyl Ring | MIC (μg/mL) - Bacillus subtilis | MIC (μg/mL) - Aspergillus niger |
| 7b | 4-NO2 | - | - |
| 7d | 4-Cl | 15.63 | 15.63 |
| 7g | 4-F | 15.63 | - |
MIC (Minimum Inhibitory Concentration) values highlight the potent antimicrobial activity of halogenated derivatives.
Experimental Protocols
The synthesis of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid analogs generally follows established synthetic routes for pyrazole-3-carboxylic acids. The following protocols are representative of the methodologies employed in the literature.
General Synthesis of Pyrazole-3-Carboxylic Acid Esters
The core pyrazole ring is typically constructed via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8]
Caption: General synthetic scheme for the formation of the pyrazole ring.
Step-by-step Protocol:
-
To a solution of a substituted 1,3-diketoester (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine derivative (1.1 equivalents).[8]
-
The reaction mixture is typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
N-Alkylation of Pyrazole-3-Carboxylic Acid Esters
For the introduction of the ethyl group at the N2 position, a direct alkylation of the pyrazole nitrogen can be performed.
Caption: Workflow for the N-alkylation of the pyrazole ring.
Step-by-step Protocol:
-
To a solution of the N-unsubstituted pyrazole-3-carboxylate ester (1 equivalent) in an anhydrous solvent like DMF or acetonitrile, add a suitable base such as potassium carbonate or sodium hydride (1.2 equivalents) at room temperature.[6]
-
Stir the mixture for a short period to allow for deprotonation.
-
Add the alkylating agent, such as ethyl iodide or ethyl bromide (1.1 equivalents), dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated as necessary until completion, as monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified.
Hydrolysis of the Ester to the Carboxylic Acid
The final step involves the hydrolysis of the ester to the corresponding carboxylic acid.
Step-by-step Protocol:
-
The pyrazole-3-carboxylate ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
-
The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Conclusion and Future Directions
The 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship data from analogous series indicate that modifications at the N-pyrazole, thiophene, and carboxylic acid positions can significantly impact biological activity. Specifically, the electronic nature of substituents on the aromatic rings and the physicochemical properties of the N-alkyl group and the C3-substituent are key determinants of efficacy.
Future research in this area should focus on the systematic exploration of a diverse range of substituents at these key positions to build a more comprehensive SAR profile for this specific class of compounds. The synthesis and screening of a focused library of analogs will be crucial for identifying lead compounds with optimized potency and selectivity for various biological targets.
References
-
El-Sayed, N. F., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2391853. [Link]
-
Reddy, L. V. R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37136-37151. [Link]
-
Abdel-Wahab, B. F., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3807-3813. [Link]
-
Reddy, L. V. R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37136-37151. [Link]
-
Zhang, H., et al. (2015). Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. European Journal of Medicinal Chemistry, 95, 278-288. [Link]
-
Nagarapu, L., et al. (2010). Synthesis and biological evaluation of 1-(2-hydroxy-3-(9H-carbazol-4-yloxy)propyl)-3-aryl-1H-pyrazole-5-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 220-223. [Link]
-
Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Medicinal Chemistry, 14(6), 634-642. [Link]
-
Geronikaki, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]
-
Geronikaki, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]
-
Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071. [Link]
-
Abdel-Wahab, B. F., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3807-3813. [Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic Acid Against Standard Inhibitors of Lactate Dehydrogenase and Polo-like Kinase 1
In the landscape of modern drug discovery, the identification of novel small molecules with potent and selective bioactivity is a paramount objective. The heterocyclic scaffolds of pyrazole and thiophene are well-established pharmacophores known to interact with a variety of biological targets, particularly in the realm of oncology.[1][2][3][4] This guide provides a comparative analysis of the bioactivity of a novel compound, 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, against established standard inhibitors of two critical cancer targets: Lactate Dehydrogenase A (LDHA) and Polo-like Kinase 1 (PLK1).
This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of this compound as a therapeutic agent. We will delve into the mechanistic rationale for targeting LDHA and PLK1, provide detailed experimental protocols for assessing inhibitory activity, and present a comparative analysis of hypothetical data.
Introduction to the Targets: LDHA and PLK1
Lactate Dehydrogenase A (LDHA): A Key Player in Cancer Metabolism
Lactate Dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.[5][6] The LDHA isoform is frequently upregulated in various cancer cells, contributing to the Warburg effect—a metabolic shift towards glycolysis even in the presence of oxygen.[7] This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation and contributes to an acidic tumor microenvironment that promotes invasion and suppresses the immune response.[8] Consequently, the inhibition of LDHA has emerged as a promising strategy to selectively target cancer cells by disrupting their energy metabolism.[5][7][9]
Polo-like Kinase 1 (PLK1): A Master Regulator of Mitosis
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[10][11][12] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[11][12] Given that cancer cells are highly dependent on PLK1 for their proliferation, its inhibition leads to mitotic arrest and subsequent apoptosis, making it an attractive target for anticancer therapies.[11][12][13]
Comparative Bioactivity Analysis
This section outlines the experimental framework for comparing the inhibitory potential of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid against well-characterized standard inhibitors of LDHA and PLK1.
Target 1: Lactate Dehydrogenase A (LDHA)
Standard Inhibitors:
-
Oxamic Acid: A classic competitive inhibitor of LDH, structurally similar to pyruvate.[6][9]
-
GSK2837808A: A highly potent and selective LDHA inhibitor.[7][9]
Experimental Protocol: LDHA Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available LDH inhibitor screening kits.
Principle: The assay measures the activity of LDHA by monitoring the reduction of NAD+ to NADH, which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product. The absorbance of the formazan is directly proportional to the enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare LDHA assay buffer.
-
Dilute LDHA enzyme to the working concentration in dilution buffer.
-
Prepare a substrate mix containing lactate and NAD+.
-
Prepare a range of concentrations for the test compound (2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid) and standard inhibitors (Oxamic Acid, FX-11, GSK2837808A).
-
-
Assay Procedure:
-
Add 10 µL of the test compound or standard inhibitor to the wells of a 96-well plate.
-
Add 20 µL of the diluted LDHA enzyme to each well.
-
Incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate mix.
-
Immediately add 100 µL of the INT solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compounds.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hypothetical Comparative Data:
| Compound | Target | IC50 (µM) |
| 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | LDHA | 5.2 |
| Oxamic Acid | LDHA | 150 |
| FX-11 | LDHA | 8.0[7][9] |
| GSK2837808A | LDHA | 0.0026[7] |
Interpretation: In this hypothetical scenario, 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid demonstrates potent inhibition of LDHA, with an IC50 value lower than the standard inhibitors Oxamic Acid and FX-11, suggesting it is a promising candidate for further investigation.
Signaling Pathway and Experimental Workflow Diagrams:
Caption: The role of LDHA in converting pyruvate to lactate and the inhibitory action of the test compound.
Caption: Step-by-step workflow for the colorimetric LDHA inhibition assay.
Target 2: Polo-like Kinase 1 (PLK1)
Standard Inhibitors:
-
BI-2536: A potent and well-characterized ATP-competitive inhibitor of PLK1.[14]
-
Volasertib (BI 6727): A dihydropteridinone derivative that is a potent and selective PLK inhibitor.[15]
-
Onvansertib (NMS-P937): A highly selective and orally bioavailable PLK1 inhibitor.[12][15]
Experimental Protocol: PLK1 Kinase Assay (Luminescence-based)
This protocol is based on commercially available kinase activity assays.[16]
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is detected using a luciferase-based system, where the light output is inversely correlated with kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare kinase reaction buffer.
-
Dilute active PLK1 enzyme to the working concentration.
-
Prepare a substrate/ATP mix.
-
Prepare a range of concentrations for the test compound (2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid) and standard inhibitors (BI-2536, Volasertib, Onvansertib).
-
-
Assay Procedure:
-
Add 5 µL of the test compound or standard inhibitor to the wells of a 384-well plate.
-
Add 5 µL of the diluted PLK1 enzyme.
-
Add 10 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 20 µL of the detection reagent (containing luciferase and luciferin).
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compounds.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Hypothetical Comparative Data:
| Compound | Target | IC50 (nM) |
| 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | PLK1 | 25 |
| BI-2536 | PLK1 | 0.83 |
| Volasertib | PLK1 | 0.87 |
| Onvansertib | PLK1 | 2 |
Interpretation: In this hypothetical dataset, 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid shows moderate inhibitory activity against PLK1. While not as potent as the established clinical candidates, its novel scaffold may offer advantages in terms of selectivity or other pharmacological properties, warranting further optimization.
Signaling Pathway and Experimental Workflow Diagrams:
Caption: The role of PLK1 in mitosis and the consequence of its inhibition.
Caption: Step-by-step workflow for the luminescence-based PLK1 kinase assay.
Conclusion and Future Directions
The presented framework provides a robust methodology for the initial characterization and comparative analysis of novel compounds such as 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid. Based on our hypothetical data, this compound demonstrates significant potential as an LDHA inhibitor.
Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of the compound against other kinases and LDH isoforms to determine its selectivity.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and pharmacokinetic properties.
-
In Vivo Efficacy: Testing the compound in animal models of cancer to evaluate its therapeutic potential.
By systematically applying these experimental approaches, the true therapeutic potential of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid can be thoroughly elucidated, potentially leading to the development of a novel and effective anticancer agent.
References
-
Gutteridge, R. E., et al. (2016). Polo-like kinases inhibitors. PubMed. [Link]
-
MDPI. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. [Link]
-
Park, J. E., et al. (2020). Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition. PNAS. [Link]
-
ResearchGate. List of reported lactate dehydrogenase A (LDHA) inhibitors. [Link]
-
PMC. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis. [Link]
-
Oncotarget. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. [Link]
-
PMC - NIH. Enabling and disabling Polo-like kinase 1 inhibition through chemical genetics. [Link]
-
Biocompare. LDH Assay Kits. [Link]
-
RayBiotech. Lactate Dehydrogenase Activity Assay Kit (Colorimetric). [Link]
-
Taylor & Francis. Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery. [Link]
-
ACS Publications. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. [Link]
-
Frontiers. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. [Link]
- Google Patents.
-
MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
-
Journal of Applied Pharmaceutical Science. Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]
Sources
- 1. 2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | 618382-85-7 | Benchchem [benchchem.com]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 3. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. L-Lactate Dehydrogenase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]
- 12. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 14. Enabling and disabling Polo-like kinase 1 inhibition through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
